molecular formula C19H17N3O2S2 B15204935 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile

3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile

Cat. No.: B15204935
M. Wt: 383.5 g/mol
InChI Key: JHMOVVUPVSSUMV-UHFFFAOYSA-N
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Description

3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile is a complex organic compound that features a unique structure incorporating both thiophene and pyrrolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Core: This step involves the reaction of an appropriate amine with a dicarboxylic acid derivative to form the pyrrolidinone ring.

    Thioether Formation:

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene moiety and exhibit similar chemical properties.

    Pyrrolidinone Derivatives: Compounds such as N-methylpyrrolidinone and 2-pyrrolidinone are structurally related and have comparable reactivity.

Uniqueness

What sets 3-((2-(3-((2-Aminophenyl)thio)-2,5-dioxopyrrolidin-1-yl)phenyl)thio)propanenitrile apart is its combined structure of thiophene and pyrrolidinone, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

3-[2-[3-(2-aminophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]sulfanylpropanenitrile

InChI

InChI=1S/C19H17N3O2S2/c20-10-5-11-25-16-9-4-2-7-14(16)22-18(23)12-17(19(22)24)26-15-8-3-1-6-13(15)21/h1-4,6-9,17H,5,11-12,21H2

InChI Key

JHMOVVUPVSSUMV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2SCCC#N)SC3=CC=CC=C3N

Origin of Product

United States

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